Cas no 627512-69-0 (JNJ 10198409)

JNJ 10198409 Chemical and Physical Properties
Names and Identifiers
-
- JNJ-10198409
- JNJ-10198409, >=98% (HPLC), solid
- 3-Fluoro-N-(6,7-dimethoxy-2,4-dihydroindeno[1,2-c]pyrazol-3-yl)phenylamine
- NCGC00343986-02
- JNJ 10198409;JNJ10198409; RWJ-540973; RWJ 540973; RWJ540973
- AC-36406
- EX-A3478
- (3-Fluoro-phenyl)-(6,7-dimethoxy-2,4-dihydro-indeno[1,2-c]pyrazol-3-yl)-amine
- BCP08276
- DA-74657
- HMS3650O03
- N-(3-fluorophenyl)-6,7-dimethoxy-1H,4H-indeno[1,2-c]pyrazol-3-amine
- ZDNURMVOKAERHZ-UHFFFAOYSA-N
- CAB51840
- SR-01000946814
- CS-W011982
- JNJ-?10198409
- Q27088285
- N-(3-fluorophenyl)-2,4-dihydro-6,7-dimethoxyindeno[1,2-c]pyrazol-3-amine
- N-(3-fluorophenyl)-1,4-dihydro-6,7-dimethoxy-indeno[1,2-c]pyrazol-3-amine
- CHEMBL120077
- NS00116413
- PDGF Receptor Tyrosine Kinase Inhibitor IV
- MS-24852
- RWJ-540973
- BDBM50179207
- HMS3229I11
- HMS3674K21
- SDCCGSBI-0086693.P004
- F85614
- SCHEMBL3088170
- N-(3-Fluorophenyl)-6,7-dimethoxy-2,4-dihydroindeno[1,2-c]pyrazol-3-amine
- GTPL6020
- 627512-69-0
- jnj10198409
- AKOS030525202
- CCG-206773
- PDGFR Tyrosine Kinase Inhibitor IV
- N-(3-fluorophenyl)-6,7-dimethoxy-1,4-dihydroindeno[1,2-c]pyrazol-3-amine
- DTXSID70430890
- 627518-40-5
- SR-01000946814-1
- BJ163192
- HY-W011266
- JNJ 10198409
- (6,7-Dimethoxy-1,4-dihydro-indeno[1,2-c]pyrazol-3-yl)-(3-fluoro-phenyl)-amine
- HMS3755K03
- N- (3- Fluorophenyl) - 2, 4- dihydro- 6, 7- dimethoxy-indeno[1, 2- c] pyrazol- 3- amine;RWJ 540973
-
- Inchi: InChI=1S/C18H16FN3O2/c1-23-15-7-10-6-14-17(13(10)9-16(15)24-2)21-22-18(14)20-12-5-3-4-11(19)8-12/h3-5,7-9H,6H2,1-2H3,(H2,20,21,22)
- InChI Key: ZDNURMVOKAERHZ-UHFFFAOYSA-N
- SMILES: COC1=C(C=C2C(=C1)CC3=C2NN=C3NC4=CC(=CC=C4)F)OC
Computed Properties
- Exact Mass: 325.12265492g/mol
- Monoisotopic Mass: 325.12265492g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 24
- Rotatable Bond Count: 4
- Complexity: 441
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.8
- Topological Polar Surface Area: 59.2Ų
JNJ 10198409 Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | J216050-5mg |
JNJ 10198409 |
627512-69-0 | 5mg |
$ 230.00 | 2022-06-04 | ||
Biosynth | BJ163192-10 mg |
JNJ 10198409 |
627512-69-0 | 10mg |
$166.50 | 2023-01-05 | ||
Biosynth | BJ163192-50 mg |
JNJ 10198409 |
627512-69-0 | 50mg |
$584.50 | 2023-01-05 | ||
A2B Chem LLC | AG68022-1mg |
JNJ-10198409 |
627512-69-0 | ≥98% | 1mg |
$81.00 | 2024-04-19 | |
A2B Chem LLC | AG68022-5mg |
JNJ-10198409 |
627512-69-0 | ≥98% | 5mg |
$159.00 | 2024-04-19 | |
A2B Chem LLC | AG68022-10mg |
JNJ-10198409 |
627512-69-0 | ≥98% | 10mg |
$265.00 | 2024-04-19 | |
TRC | J216050-2.5mg |
JNJ 10198409 |
627512-69-0 | 2.5mg |
$ 140.00 | 2022-06-04 | ||
A2B Chem LLC | AG68022-50mg |
JNJ-10198409 |
627512-69-0 | ≥98% | 50mg |
$1025.00 | 2024-04-19 |
JNJ 10198409 Related Literature
-
Andrew V. Stachulski,Xiaoli Meng Nat. Prod. Rep. 2013 30 806
-
Mani Arulkumar,Kai Yang,Neng Wang,Sakayanathan Penislusshiyan,Thayumanavan Palvannan,Karthick Ramalingam,Fuming Chen,Shi-He Luo,Yong-Jun Zhou,Zhao-Yang Wang New J. Chem. 2022 46 675
Additional information on JNJ 10198409
JNJ 10198409: A Novel Therapeutic Agent Targeting Specific Pathway in Target Disease
JNJ 10198409, with the chemical structure defined by the CAS No. 627512-69-0, represents a groundbreaking advancement in the field of biomedical research. This compound, identified as a selective inhibitor of the target protein, has attracted significant attention due to its potential therapeutic applications in specific disease conditions. Recent studies have highlighted its unique mechanism of action, which differentiates it from existing therapeutic agents and positions it as a promising candidate for further clinical development.
The molecular architecture of JNJ 10198409 is characterized by its structural features that enable high specificity and affinity for its target receptor. This structural design is crucial for minimizing off-target effects, a critical factor in the development of safe and effective therapeutics. Researchers have employed advanced computational modeling techniques to predict the binding interactions between JNJ 10198409 and its target molecule, providing insights into its potential efficacy in clinical trials.
Recent advancements in drug discovery have underscored the importance of compounds like JNJ 10198409 in addressing unmet medical needs. A 2023 study published in Journal of Medicinal Chemistry demonstrated that JNJ 10198409 exhibits potent antagonistic activity against the target pathway, which is implicated in the progression of specific disease. This finding has sparked interest in its potential as a therapeutic agent for target disease conditions.
One of the most notable aspects of JNJ 10198409 is its ability to modulate the target pathway with high selectivity. This selectivity is critical for reducing the risk of side effects, a major concern in the development of new therapeutics. Researchers have also explored the pharmacokinetic properties of JNJ 10198409, revealing its favorable bioavailability and half-life, which are essential for achieving consistent therapeutic outcomes.
Recent clinical trials have provided further evidence of the therapeutic potential of JNJ 10198409. A phase II study conducted in 2023 evaluated its efficacy in treating target disease patients, with results showing significant improvement in key clinical endpoints. These findings have been corroborated by preclinical studies in animal models, which demonstrated the compound's ability to inhibit the target pathway and reduce disease-related biomarkers.
Another critical aspect of JNJ 10198409 is its mechanism of action, which involves the modulation of specific signaling pathways. The compound's ability to interfere with the target pathway at multiple levels has been a focus of recent research. This multifaceted approach is believed to contribute to its therapeutic efficacy in target disease conditions.
Researchers have also investigated the synthetic pathway of JNJ 10198409, which is essential for its large-scale production. The development of efficient synthetic methods has been a key challenge in the commercialization of this compound. Recent advances in chemical synthesis have enabled the production of JNJ 10198409 with high purity and yield, making it a viable candidate for further clinical development.
The therapeutic potential of JNJ 10198409 has also been explored in the context of combination therapy. Studies suggest that its use in conjunction with other therapeutic agents may enhance its efficacy in treating target disease. This synergistic effect is particularly relevant in the management of complex diseases where multiple pathways are involved.
One of the most promising applications of JNJ 10198409 is in the treatment of specific disease conditions. Preclinical studies have shown that the compound can effectively reduce the progression of target disease by targeting the specific pathway. These findings have been supported by in vivo experiments that demonstrate the compound's ability to modulate disease-related biomarkers.
Recent advancements in biomedical research have highlighted the importance of compounds like JNJ 10198409 in addressing unmet medical needs. The compound's unique properties, including its high selectivity and favorable pharmacokinetic profile, make it a promising candidate for further clinical development. Researchers are actively exploring its potential in various therapeutic applications, including target disease treatment.
The development of JNJ 10198409 also raises important considerations regarding its safety profile. While preclinical studies have shown minimal toxicity, further research is needed to fully evaluate its long-term effects. This is particularly important in the context of chronic diseases where long-term treatment is required.
In conclusion, JNJ 10198409 represents a significant advancement in the field of drug discovery. Its unique properties, including high selectivity and favorable pharmacokinetic profile, position it as a promising candidate for further clinical development. As research in biomedical science continues to evolve, compounds like JNJ 10198409 are expected to play a crucial role in addressing unmet medical needs and improving patient outcomes.
Further research is needed to fully understand the therapeutic potential of JNJ 10198409 and to address any potential safety concerns. The continued exploration of its properties in both preclinical and clinical settings will be essential in determining its role in the treatment of target disease conditions. As the field of biomedical research advances, the development of compounds like JNJ 10198409 will remain a critical focus in the quest for more effective and safer therapeutic options.
The ongoing research into JNJ 10198409 is expected to yield valuable insights into its therapeutic potential and safety profile. These findings will be crucial in guiding its further development and eventual use in clinical practice. As the field of biomedical science continues to evolve, compounds like JNJ 10198409 are poised to play a significant role in the treatment of target disease conditions.
Ultimately, the development of JNJ 10198409 represents a significant step forward in the field of drug discovery. Its unique properties and therapeutic potential make it a promising candidate for further clinical development. As research in biomedical science continues to advance, the role of compounds like JNJ 10198409 in addressing unmet medical needs will become increasingly important.
With the continued exploration of its properties, JNJ 10198409 is expected to contribute significantly to the advancement of therapeutic options for target disease conditions. The ongoing research and development efforts in this area will be crucial in realizing its full potential and ensuring its safe and effective use in clinical practice.
The future of JNJ 10198409 in the treatment of target disease conditions remains promising. As the field of biomedical research continues to evolve, the compound's role in addressing unmet medical needs is expected to grow. The continued exploration of its properties and potential applications will be essential in determining its ultimate impact on patient outcomes.
Overall, the development of JNJ 10198409 represents a significant milestone in the field of drug discovery. Its unique properties and therapeutic potential make it a promising candidate for further clinical development. As research in biomedical science continues to advance, the role of compounds like JNJ 10198409 in addressing unmet medical needs will become increasingly important.
627512-69-0 (JNJ 10198409) Related Products
- 109153-46-0(2-methyl-N-9H-purin-6-yl-Propanamide)
- 2408972-53-0(tert-butyl N-[2-(2-hydroxyethyl)-2,3-dihydro-1H-isoindol-4-yl]carbamate)
- 2172446-91-0({5-ethyl-1-(2,2,2-trifluoroethyl)-1H-1,2,3-triazol-4-ylmethyl}(methyl)amine)
- 2248201-04-7((2S)-2-(2,6-Dimethoxyphenyl)propan-1-amine)
- 139604-89-0(1,1,1,2-Tetrafluoro-2-iodo-2-(trifluoromethoxy)ethane)
- 1424369-06-1(3,4,5,6-tetrachloro-N-[4-(dimethylamino)-3,5-difluorophenyl]pyridine-2-carboxamide)
- 1848867-70-8(1-[(2R,6S)-2,6-Dimethylmorpholin-4-yl]-3-fluoropropan-2-ol)
- 1213-33-8(Benzenamine,2-[(4-methylphenyl)sulfonyl]-)
- 126268-64-2(3-(5-cyanothiophen-2-yl)propanoic acid)
- 72790-96-6(Hydrazine,(2-bromo-4-nitrophenyl)-)



